

A Technical Guide to the Quantum Yield of ATTO 390 Azide

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Compound of Interest

Compound Name: ATTO 390 azide

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This guide provides an in-depth overview of the photophysical properties of **ATTO 390 azide**, with a specific focus on its fluorescence quantum yield. It includes a detailed experimental protocol for its determination and illustrates key processes through diagrams. ATTO 390 is a fluorescent label with a coumarin structure, notable for its high fluorescence quantum yield, significant Stokes shift, and good photostability.^{[1][2][3][4]} The azide modification allows for its use in "click chemistry" reactions, enabling the labeling of biomolecules.^{[4][5][6]}

Quantitative Data: Photophysical Properties of ATTO 390

The key photophysical parameters of ATTO 390 are summarized in the table below. These properties make it a robust fluorophore for various life science applications, including high-sensitivity detection and single-molecule work.^[3]

Property	Value	Reference
Fluorescence Quantum Yield (η_{fl})	90%	[1][3][7][8]
Absorption Maximum (λ_{abs})	390 nm	[1][7][8]
Emission Maximum (λ_{fl})	476 nm	[1][7][8]
Molar Extinction Coefficient (ϵ_{max})	$2.4 \times 10^4 \text{ M}^{-1}\text{cm}^{-1}$	[1][7][8]
Fluorescence Lifetime (τ_{fl})	5.0 ns	[1][7][8]
Molecular Weight	543.66 g/mol	

Experimental Protocol: Determination of Fluorescence Quantum Yield

The most common and reliable method for determining the fluorescence quantum yield (Φ_F) of a compound is the comparative method, which involves using a well-characterized standard with a known quantum yield.[9] This protocol outlines the steps for determining the quantum yield of **ATTO 390 azide** using this approach.

1. Principle

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed.[9] In the comparative method, a solution of the test sample (**ATTO 390 azide**) and a standard sample with a known quantum yield are prepared with identical absorbance at the same excitation wavelength.[9] By comparing the integrated fluorescence intensities of the two solutions under identical conditions, the quantum yield of the test sample can be calculated.[9] The calculation is based on the following equation:

$$\Phi_X = \Phi_{ST} * (\text{GradX} / \text{GradST}) * (\eta_{2X} / \eta_{2ST})$$

Where:

- Φ is the fluorescence quantum yield.

- Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.
- η is the refractive index of the solvent.
- The subscripts X and ST denote the test sample and the standard, respectively.[9]

2. Materials and Equipment

- **ATTO 390 Azide**
- Quantum Yield Standard: A well-characterized fluorophore with a known quantum yield in the same spectral region (e.g., Quinine Sulfate in 0.1 M H₂SO₄, $\Phi_F = 0.54$).
- Solvent: High-purity solvent (e.g., ethanol with 0.1% trifluoroacetic acid, water, or phosphate-buffered saline, ensuring both sample and standard are soluble).
- UV-Vis Spectrophotometer
- Fluorescence Spectrometer (Fluorometer)
- Cuvettes: 10 mm path length quartz cuvettes for both absorbance and fluorescence measurements.[9]
- Volumetric flasks and pipettes for accurate solution preparation.

3. Methodology

a. Preparation of Stock Solutions:

- Prepare a concentrated stock solution of **ATTO 390 azide** in the chosen solvent.
- Prepare a concentrated stock solution of the quantum yield standard in the same solvent, if possible.

b. Preparation of Dilutions:

- From the stock solutions, prepare a series of at least five dilutions for both the **ATTO 390 azide** and the standard.

- The concentrations should be chosen such that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1 to minimize re-absorption effects.^[9]

c. Absorbance Measurements:

- Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the **ATTO 390 azide** and the standard.
- Record the absorbance value at the chosen excitation wavelength for each solution.

d. Fluorescence Measurements:

- Set the excitation wavelength on the fluorometer to be the same as that used for the absorbance measurements.
- Record the fluorescence emission spectrum for each dilution of the **ATTO 390 azide** and the standard. Ensure the entire emission spectrum is captured.
- It is crucial to use the same instrument settings (e.g., excitation and emission slit widths, detector voltage) for all measurements of the sample and the standard.

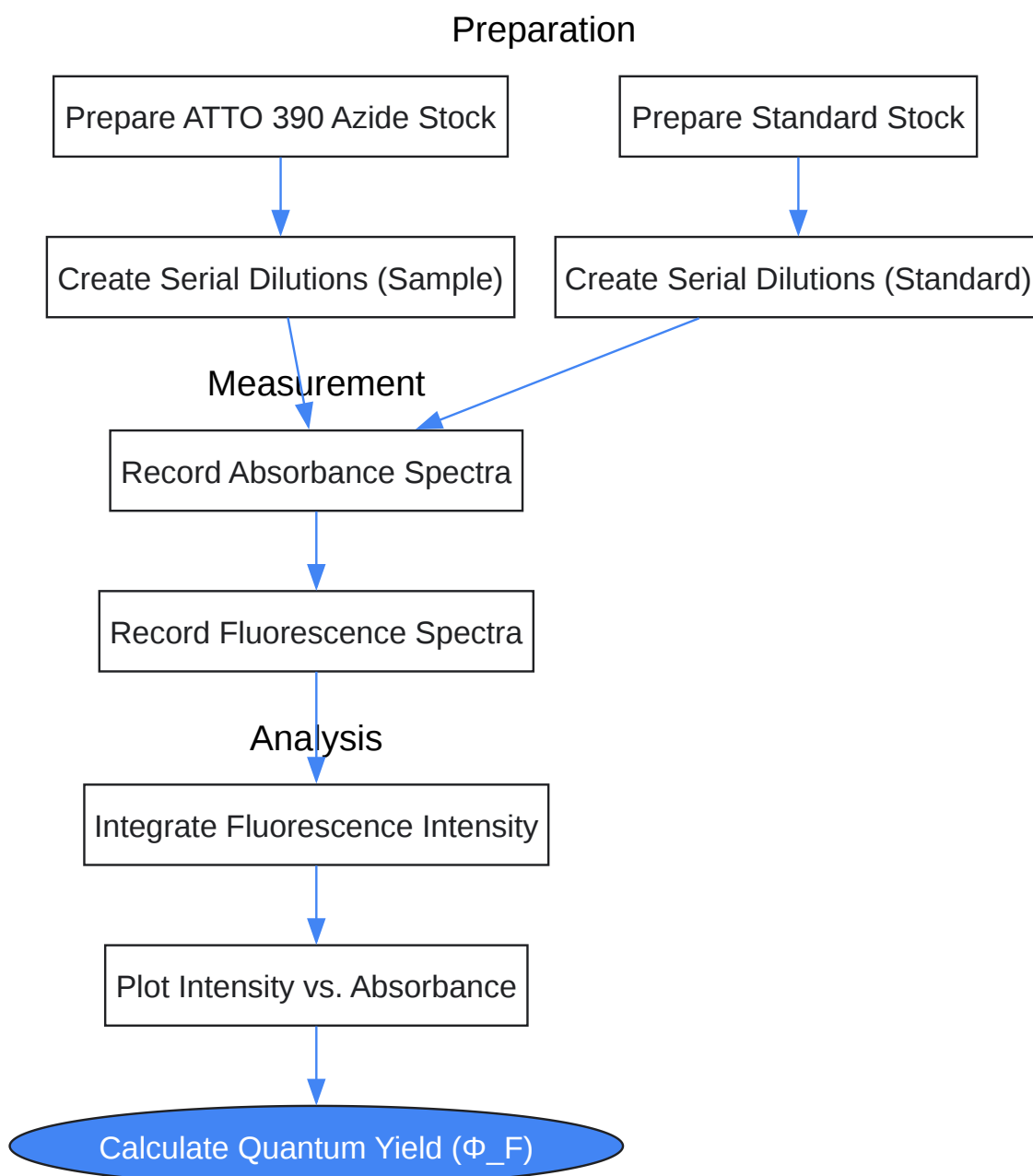
e. Data Analysis:

- For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).
- For both the **ATTO 390 azide** and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
- Perform a linear regression for both sets of data. The slope of the resulting line is the gradient (Grad) for the sample and the standard.
- Using the equation provided in the "Principle" section, calculate the quantum yield of **ATTO 390 azide**.

Visualizations

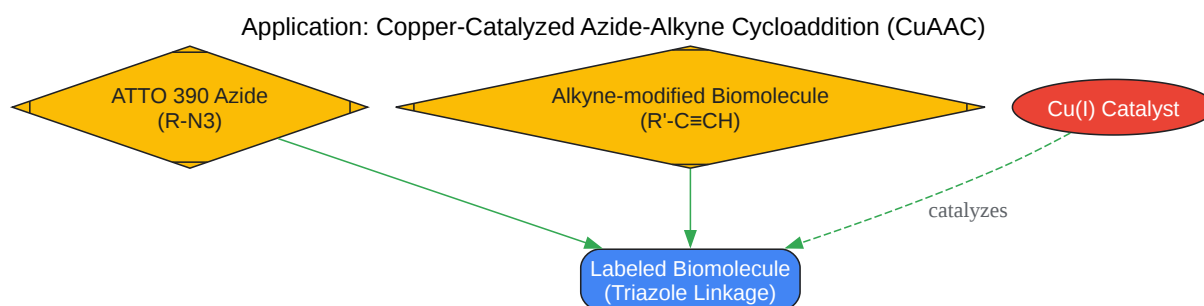
The following diagrams illustrate the experimental workflow for quantum yield determination and a key application of **ATTO 390 azide**.

Experimental Workflow for Quantum Yield Determination



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Caption: Workflow for the comparative method of quantum yield determination.



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Caption: **ATTO 390 azide** in a "click chemistry" reaction.

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